molecular formula C20H12FN3O3S B2376471 2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 865181-56-2

2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2376471
CAS RN: 865181-56-2
M. Wt: 393.39
InChI Key: SZRCAPXNNPXPLZ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C20H12FN3O3S and its molecular weight is 393.39. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

  • Phosphoinositide 3-Kinase Inhibition: Analogues of the compound, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have shown potent inhibition of PI3Kα and mTOR, suggesting potential application in targeting these pathways for therapeutic interventions (Stec et al., 2011).
  • Anticonvulsant Evaluation: Derivatives like N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide exhibit significant anticonvulsant activity, indicating their potential use in seizure management (Nath et al., 2021).

Biological Activities

  • α-Glucosidase Inhibitory Activity: Compounds like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide show significant inhibition of α-glucosidase, an enzyme implicated in diabetes management (Koppireddi et al., 2014).
  • Anti-inflammatory Agents: Certain derivatives of this compound class, such as 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid, demonstrate anti-inflammatory activity in vitro and in vivo, which could be beneficial for treating inflammation-related disorders (Nikalje et al., 2015).

Antioxidant Potential

  • Antioxidant and Anti-inflammatory: N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides show promise as antioxidant and anti-inflammatory compounds, suggesting their utility in conditions where oxidative stress and inflammation are key factors (Koppireddi et al., 2013).

Photochemical Applications

  • Photovoltaic Efficiency Modeling: Some analogs have been studied for their potential in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and photovoltaic properties, which could be useful in renewable energy applications (Mary et al., 2020).

Molecular Interactions and Docking Studies

  • Ligand-Protein Interactions: Studies on benzothiazolinone acetamide analogs, involving spectroscopic and quantum mechanical investigations, suggest their potential in ligand-protein interactions, which could be critical in drug design and development (Mary et al., 2020).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O3S/c1-2-9-23-15-8-7-12(21)10-16(15)28-20(23)22-17(25)11-24-18(26)13-5-3-4-6-14(13)19(24)27/h1,3-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRCAPXNNPXPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.